molecular formula C17H29N5OS B6753342 N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide

Cat. No.: B6753342
M. Wt: 351.5 g/mol
InChI Key: YBQKSEZJNMPIOX-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide is a complex organic compound characterized by the presence of a thiadiazole ring, a cyclopentyl group, and a diazepane ring

Properties

IUPAC Name

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5OS/c1-17(2,3)14-18-15(24-20-14)19-16(23)22-10-6-9-21(11-12-22)13-7-4-5-8-13/h13H,4-12H2,1-3H3,(H,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQKSEZJNMPIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NSC(=N1)NC(=O)N2CCCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the diazepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can yield amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the diazepane ring can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.

Comparison with Similar Compounds

N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-4-cyclopentyl-1,4-diazepane-1-carboxamide can be compared with other similar compounds, such as:

  • N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)hexanamide
  • N-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-5-azaspiro[3.5]nonan-8-amine
  • 3-(3-tert-butyl-1,2,4-thiadiazol-5-yl)-3,9-diazabicyclo[4.2.1]nonane

These compounds share the thiadiazole ring but differ in the other functional groups and ring structures. The unique combination of the cyclopentyl group and the diazepane ring in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

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